1,3,5-Hexanetrione, 1-phenyl-

Catalog No.
S3336304
CAS No.
1469-95-0
M.F
C12H12O3
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Hexanetrione, 1-phenyl-

CAS Number

1469-95-0

Product Name

1,3,5-Hexanetrione, 1-phenyl-

IUPAC Name

1-phenylhexane-1,3,5-trione

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C12H12O3/c1-9(13)7-11(14)8-12(15)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

PWYYHTLZMQHPLP-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)CC(=O)C1=CC=CC=C1

Canonical SMILES

CC(=O)CC(=O)CC(=O)C1=CC=CC=C1

Synthesis and Characterization:

,3,5-Hexanetrione, 1-phenyl-, also known as benzoylacetone or 1-phenyl-1,3,5-hexanetrione, is a well-studied organic compound with the chemical formula C₁₁H₁₂O₃. Its synthesis has been reported in various literature sources, with a commonly used method involving the Claisen condensation reaction between sodium ethyl acetoacetate and benzaldehyde.

Applications in Organic Synthesis:

,3,5-Hexanetrione, 1-phenyl- serves as a versatile building block in organic synthesis due to its reactive ketone functionalities. It readily participates in various condensation reactions, such as aldol condensations, Claisen condensations, and Knoevenagel condensations, leading to the formation of complex organic molecules.

Medicinal Chemistry and Drug Discovery:

The presence of the keto groups and the phenyl ring in 1,3,5-Hexanetrione, 1-phenyl- provide a pharmacophore suitable for exploring potential biological activities. Studies have investigated its derivatives as potential anticonvulsant, anti-inflammatory, and anti-cancer agents [, ]. However, further research is needed to determine their efficacy and safety in clinical settings.

Coordination Chemistry:

,3,5-Hexanetrione, 1-phenyl- can act as a chelating ligand, forming coordination complexes with various metal ions due to the presence of the oxygen atoms. These complexes have been explored for their potential applications in catalysis and materials science.

Other Research Applications:

Beyond the areas mentioned above, 1,3,5-Hexanetrione, 1-phenyl- finds applications in various other scientific research fields, including:

  • Crystal engineering: As a hydrogen bond donor and acceptor, it can be used in the design of supramolecular assemblies.
  • Analytical chemistry: Its derivatives have been employed as analytical reagents for the detection of metal ions.

1,3,5-Hexanetrione, 1-phenyl- is an organic compound that belongs to the class of triketones. Its chemical structure features three carbonyl groups (C=O) spaced along a six-carbon chain, with a phenyl group attached to one of the terminal carbons. This compound is notable for its potential applications in various fields, including organic synthesis and coordination chemistry.

The reactivity of 1,3,5-hexanetrione, 1-phenyl- is characterized by its ability to undergo various chemical transformations:

  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form more complex structures, such as mixed metal chelates when reacted with ethylenediamine .
  • Hydration: Under acidic conditions, it can undergo hydration to yield products like 2-methyl-6-phenyl derivatives .
  • Oxidation: The compound can be oxidized by palladium(II) complexes to produce α-hydroxyketones, showcasing its versatility in ketone chemistry .

Several methods have been developed for the synthesis of 1,3,5-hexanetrione, 1-phenyl-. Key approaches include:

  • Acetylacetone Derivatives: One common method involves the benzoylation of acetylacetone using methyl benzoate to yield 1-phenyl-1,3,5-hexanetrione with a reported yield of approximately 75% .
  • C-Methyl Derivatives: Another synthetic route focuses on creating C-methyl derivatives through specific reactions with α,β-unsaturated aldehydes .

1,3,5-Hexanetrione, 1-phenyl- finds applications in various domains:

  • Coordination Chemistry: It serves as a ligand in the formation of metal complexes due to its tridentate nature.
  • Organic Synthesis: The compound is utilized in synthesizing more complex organic molecules and intermediates.
  • Sensor Technology: Its derivatives have been explored for use in sensors for detecting ions such as perchlorate .

Interaction studies involving 1,3,5-hexanetrione, 1-phenyl- primarily focus on its behavior in coordination complexes. The compound has been shown to form stable complexes with transition metals like nickel(II) and copper(II), which can enhance the selectivity and sensitivity of sensors designed for ion detection .

Several compounds share structural similarities with 1,3,5-hexanetrione, 1-phenyl-, each exhibiting unique properties and reactivities. Here are a few notable examples:

Compound NameStructure TypeUnique Features
1,3-Diphenylpropane-1,2-dioneDiketoneContains two carbonyl groups; used in organic synthesis.
1-AcetylcyclopentanedioneDiketoneCyclic structure; exhibits different reactivity patterns.
4-HydroxycoumarinCoumarin derivativeKnown for its biological activity; used as an anticoagulant.

The uniqueness of 1,3,5-hexanetrione, 1-phenyl- lies in its three carbonyl groups arranged linearly along a six-carbon chain and its ability to form diverse coordination complexes.

XLogP3

1.3

Other CAS

1469-95-0

Wikipedia

1,3,5-Hexanetrione, 1-phenyl-

Dates

Modify: 2023-08-19

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